(S)-Pyrrolidine-3-acetic acid hcl
Description
Contextualization within Pyrrolidine (B122466) Chemistry and its Chiral Significance
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in chemical and biological systems. mappingignorance.orgwikipedia.org Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, a feature that is increasingly sought after in drug discovery. nih.govresearchgate.net
The pyrrolidine nucleus is a fundamental structural component in numerous natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and is integral to the structure of the amino acids proline and hydroxyproline. mappingignorance.orgwikipedia.orgnih.gov Its prevalence extends to a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), where it ranks as one of the most common five-membered non-aromatic nitrogen heterocycles. nih.gov The widespread presence of this scaffold is attributed to its ability to impart favorable physicochemical properties to molecules and to serve as a versatile framework for constructing complex chemical architectures. frontiersin.orgresearchgate.net The non-flat nature of the pyrrolidine ring, which can have up to four stereogenic centers, allows for the generation of significant structural diversity. nih.govresearchgate.net
The stereochemistry of pyrrolidine derivatives plays a crucial role in their biological activity and their application in synthesis. researchgate.net Chiral pyrrolidines, such as the well-known amino acid L-proline, are frequently employed as catalysts and building blocks in stereoselective synthesis. nih.gov The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the pivotal importance of pyrrolidine-based catalysts in this field. nih.gov These derivatives are highly effective as organocatalysts, chiral auxiliaries, and ligands for transition metals, enabling the synthesis of single-enantiomer products with high precision. nih.govnih.gov The ability to control the three-dimensional arrangement of atoms is critical in pharmacology, as different enantiomers of a drug can have vastly different biological effects. researchgate.netnih.gov
Research into pyrrolidine derivatives has a long history, driven by their presence in natural products and their synthetic utility. frontiersin.orgdntb.gov.ua The synthesis of substituted pyrrolidines, including those with functional groups at the 3-position, has been an area of continuous development. aalto.fi Early methods often focused on the modification of readily available chiral precursors like proline and hydroxyproline. mdpi.com More recent research has expanded to include a variety of synthetic strategies, such as 1,3-dipolar cycloadditions, multicomponent reactions, and metal-catalyzed hydroarylation, to create diverse pyrrolidine structures. mappingignorance.orgnih.govbeilstein-journals.org The development of methods to synthesize pyrrolidine-3-carboxylic acid derivatives, closely related to the title compound, has been pursued to create highly enantiomerically enriched products for further synthetic applications. rsc.org These historical and ongoing efforts have built a rich foundation for exploring the potential of specific derivatives like (S)-Pyrrolidine-3-acetic acid hcl.
Rationale for Focused Academic Inquiry on this compound
The specific structure of (S)-Pyrrolidine-3-acetic acid hydrochloride, featuring a defined stereocenter and a carboxylic acid side chain, makes it a subject of interest for further synthetic exploration.
The construction of substituted pyrrolidines, especially with specific stereochemistry, can present significant synthetic challenges. mdpi.com While numerous methods exist for pyrrolidine synthesis, achieving high selectivity and efficiency for specific substitution patterns remains an active area of research. organic-chemistry.org The synthesis of 3-substituted pyrrolidines, in particular, has been the focus of methodological development, including palladium-catalyzed processes. nih.gov Synthesizing optically pure versions often requires multi-step sequences, starting from chiral materials or employing asymmetric catalysis. google.com For instance, the synthesis of related pyrrolidine-2,3-diones has been achieved through one-pot three-component reactions, showcasing the type of methodological innovation required in this area. nih.gov The development of new, more efficient, and stereoselective routes to compounds like (S)-Pyrrolidine-3-acetic acid remains a valid objective for synthetic chemists.
Chiral building blocks are essential starting materials for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. sigmaaldrich.com this compound, as a chiral, bifunctional molecule, represents a valuable synthon. bldpharm.com The pyrrolidine ring provides a rigid scaffold, while the acetic acid side chain offers a point for further chemical modification. This structure can be incorporated into larger molecules to introduce specific stereochemical and conformational constraints. Derivatives of pyrrolidine are used as key intermediates in the synthesis of a wide range of drugs, including treatments for migraines, allergies, and viral infections. mdpi.com The unique stereochemistry and functional group array of this compound make it a promising candidate for the construction of novel, biologically active compounds. nih.gov
Fundamental Mechanistic Insights Derived from its Structural Chirality
Recent studies on related chiral pyrrolidine derivatives have provided a foundational understanding of how the stereochemistry of substituents governs reaction pathways. For instance, research on pyrrolidine-3-carboxylic acid has demonstrated that the position of the acidic group on the pyrrolidine ring is critical for directing the stereochemical outcome of catalyzed reactions. When the carboxylic acid group is moved from the 2-position (as in proline) to the 3-position, the stereoselectivity of Mannich-type reactions can be inverted from producing syn-products to anti-products. acs.orgorganic-chemistry.org This highlights the powerful directing effect of the substituent's stereochemistry.
Key Research Findings on Related Chiral Pyrrolidines:
| Catalyst/Compound | Reaction Type | Key Mechanistic Insight | Reference |
| (R)-3-Pyrrolidinecarboxylic acid | anti-Mannich-type reactions | The 3-acid group is crucial for promoting carbon-carbon bond formation and directing anti-selectivity and enantioselectivity. | acs.orgnih.gov |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | anti-Mannich-type reactions of aldehydes | The 5-methyl group works in concert with the 3-acid group to enhance anti-selectivity through conformational control of the enamine intermediate. | organic-chemistry.org |
| Fluorinated Pyrrolidines | N/A (Conformational Study) | The presence and stereochemistry of fluorine substituents induce significant conformational changes through stereoelectronic effects, such as the gauche effect, which can alter the biological activity of peptides. beilstein-journals.orgbeilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |
These findings on analogous systems strongly suggest that the (S)-configuration of the acetic acid group in (S)-Pyrrolidine-3-acetic acid hydrochloride will similarly govern its role in stereoselective transformations. The precise spatial positioning of the carboxylic acid function is poised to play a critical role in the transition state geometry of reactions it may catalyze or participate in, thereby dictating the stereochemical fate of the products.
In essence, the structural chirality of (S)-Pyrrolidine-3-acetic acid hydrochloride is the source of its potential as a specialized tool in chemical synthesis. The fixed (S)-configuration at the 3-position, coupled with the conformational flexibility of the acetic acid side chain, creates a unique and tunable stereochemical environment. This environment is key to unlocking its potential in asymmetric catalysis and the design of novel bioactive molecules where precise three-dimensional structure is paramount for function. Further research specifically elucidating the conformational landscape and stereoelectronic interactions of this particular molecule will undoubtedly reveal even deeper mechanistic insights.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQVQGTZQCUQF-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Pyrrolidine 3 Acetic Acid Hcl and Its Analogs
Stereoselective Synthesis Approaches to the Pyrrolidine (B122466) Core
The construction of the pyrrolidine ring with defined stereochemistry is paramount for the synthesis of (S)-Pyrrolidine-3-acetic acid and its analogs. Stereoselective approaches ensure the precise three-dimensional arrangement of atoms, which is critical for the biological function of the final molecule. These methods can be broadly categorized into two main strategies: the use of naturally occurring chiral molecules as starting materials (chiral pool synthesis) and the creation of stereocenters during the ring-formation process using chiral catalysts or auxiliaries (asymmetric synthesis). mdpi.comacs.org
Chiral Pool Synthesis Utilizing Natural Precursors
Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these precursors to build complex chiral molecules. Amino acids, in particular, serve as excellent starting points for the synthesis of pyrrolidine derivatives due to their structural similarity. mdpi.comnih.gov
(S)-Proline is an ideal and inexpensive precursor for the synthesis of chiral pyrrolidine-containing compounds due to its inherent (S)-stereochemistry and cyclic structure. mdpi.commdpi.com Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows for diverse chemical modifications. mdpi.com Synthetic strategies often involve the reduction of the carboxylic acid moiety to an alcohol, yielding (S)-prolinol, which serves as a versatile intermediate for further elaboration. mdpi.com For instance, (S)-proline has been utilized as a starting material for various drugs, where its pyrrolidine ring forms a core component of the final structure. mdpi.com
Furthermore, the carboxylic acid group of proline can be modified through various reactions, including Arndt–Eistert homologation, to extend the carbon chain, providing access to substituted pyrrolidines like pyrrolidine-3-acetic acid analogs. mdpi.com The versatility of proline and its derivatives, such as 4-hydroxyproline, makes them foundational building blocks in the stereoselective synthesis of complex pyrrolidine targets. mdpi.comlibretexts.org The position of the carboxylic acid group on the pyrrolidine ring is also a key determinant of stereoselectivity in certain catalyzed reactions, allowing for the synthesis of either syn or anti products. libretexts.org
| Starting Material | Key Transformation | Intermediate/Product Type | Reference |
|---|---|---|---|
| (S)-Proline | Reduction with LiAlH4 or LiBH4 | (S)-Prolinol | mdpi.com |
| N-protected Proline | Arndt–Eistert homologation | Pyrrolidine-2-acetic acid derivative | mdpi.com |
| (S)-Proline | Catalyst in Mannich-type reactions | syn-β-amino ketones | libretexts.org |
| (R)-3-Pyrrolidinecarboxylic acid | Catalyst in Mannich-type reactions | anti-β-amino ketones | libretexts.org |
(S)-4-Amino-3-hydroxybutyric acid (GABOB) and its regioisomer, (S)-4-amino-2-hydroxybutyric acid, are valuable chiral building blocks for the synthesis of pyrrolidine derivatives. researchgate.netresearchgate.netnih.gov These precursors can be synthesized from readily available chiral sources like (S)-malic acid or through stereospecific routes from materials such as ethyl (S)-4-chloro-3-hydroxybutyrate. researchgate.net
The synthetic utility of these hydroxy amino acids lies in their bifunctional nature. The amino group can act as a nucleophile to form the pyrrolidine ring, while the hydroxyl group can either be retained in the final product or used as a handle for further chemical manipulation. For example, (S)-4-hydroxy-2-pyrrolidinone, a key intermediate for various neurobiologically important γ-aminobutyric acid (GABA) derivatives and pyrrolidinone alkaloids, can be synthesized from (S)-4-amino-3-hydroxybutanoic acid. researchgate.net The cyclization of these linear precursors into the pyrrolidinone ring system provides a robust method for establishing the chiral core, which can then be further modified to yield target molecules like (S)-Pyrrolidine-3-acetic acid. A key step often involves the regioselective activation of one carboxyl group over another in a precursor derived from malic acid, followed by amidation and cyclization. researchgate.net
Asymmetric Cyclization Strategies for Pyrrolidine Ring Formation
Asymmetric cyclization represents a powerful approach where the chiral pyrrolidine ring is constructed from an achiral or prochiral acyclic precursor. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming reaction, offering high levels of enantioselectivity. core.ac.uknih.gov
Intramolecular reactions are highly effective for forming the pyrrolidine ring due to their favorable entropic nature. One prominent strategy is the intramolecular aza-Michael addition, where a nitrogen nucleophile adds to a tethered α,β-unsaturated system. core.ac.uk A notable "clip-cycle" strategy involves activating a Cbz-protected bis-homoallylic amine by "clipping" it to a thioacrylate via alkene metathesis. core.ac.uknih.gov The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields highly enantioenriched substituted pyrrolidines. core.ac.uknih.gov
Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which provides a highly stereocontrolled route to polysubstituted pyrrolidines. nih.govrsc.org This reaction can be catalyzed by various chiral metal complexes, allowing access to a wide range of stereoisomers from the same starting materials. rsc.org Additionally, direct intramolecular C-H amination has emerged as an atom-economical method. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, for example, can produce pyrrolidines in good yields with high regio- and chemoselectivity. organic-chemistry.org
| Reaction Type | Precursor Type | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | Cbz-protected bis-homoallylic amine | Chiral Phosphoric Acid (CPA) | "Clip-Cycle" strategy; high enantioselectivity | core.ac.uknih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine ylide and alkene | Chiral Silver or Copper complexes | High stereochemical diversity | nih.govrsc.org |
| C(sp³)–H Amination | Alkyl sulfonamides | Copper catalyst | High regio- and chemoselectivity | organic-chemistry.org |
| Reductive Cyclization | Chiral nitro ketone | Hydrogenation (e.g., Pd/C) | One-pot pyrrolidine ring formation | nih.gov |
Both organocatalysis and metal catalysis have revolutionized the asymmetric synthesis of pyrrolidines. Organocatalysis, which avoids the use of metals, is seen as a green and robust methodology. benthamdirect.comdntb.gov.ua Proline and its derivatives are themselves powerful organocatalysts for various transformations, including aldol (B89426) and Mannich reactions, which can be used to construct precursors for pyrrolidine synthesis. nih.govmdpi.comlibretexts.org Chiral phosphoric acids and bifunctional amino-squaramide catalysts have also proven effective in promoting cascade reactions to form highly substituted pyrrolidines with excellent stereocontrol. core.ac.ukrsc.org
Transition metal catalysis offers a complementary set of powerful tools. Palladium-catalyzed cyclizations of appropriate acyclic precursors have been developed for pyrrolidine synthesis. acs.org Rhodium and iridium complexes are effective for the catalytic C-H insertion of carbenes and for "borrowing hydrogen" reactions that convert simple diols and amines into chiral N-heterocycles. organic-chemistry.org Copper catalysts are widely used for both C-H amination and asymmetric 1,3-dipolar cycloadditions. rsc.orgorganic-chemistry.org A highly efficient stereoselective synthesis of a pyrrolidine nitrile intermediate was achieved using a chiral DM-SEGPHOS-Ru(II) complex for an asymmetric hydrogenation step, affording the product with high diastereomeric and enantiomeric excess. nih.govresearchgate.net
| Catalysis Type | Catalyst Example | Reaction Type | Advantage | Reference |
|---|---|---|---|---|
| Organocatalysis | (S)-Proline | Aldol/Mannich Reaction | Metal-free, readily available | mdpi.comlibretexts.org |
| Organocatalysis | Chiral Phosphoric Acid | Aza-Michael Cyclization | High enantioselectivity for substituted pyrrolidines | core.ac.uknih.gov |
| Metal Catalysis | Palladium(II) Complexes | Alkene Amination/Cyclization | Access to complex carbapenem (B1253116) precursors | acs.org |
| Metal Catalysis | Copper(I)/Copper(II) | 1,3-Dipolar Cycloaddition / C-H Amination | Versatile for multiple bond-forming strategies | rsc.orgorganic-chemistry.org |
| Metal Catalysis | Ruthenium(II) Complexes | Asymmetric Hydrogenation | High stereoselectivity in key reduction steps | nih.govresearchgate.net |
| Metal Catalysis | Iridium Complexes | Borrowing Hydrogen Annulation | Economical access from simple diols and amines | organic-chemistry.org |
Domino and Multi-Component Reactions for Spiro-Pyrrolidine Systems
Domino and multi-component reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govnih.gov These reactions are particularly valuable for the synthesis of spiro-pyrrolidine systems, which are prevalent in many natural products and pharmacologically active compounds.
One notable approach involves the three-component domino reaction of isatins, (E)-3-(2-nitrovinyl)-indoles, and chiral polycyclic α-amino acids. rsc.orgrsc.org This reaction proceeds under catalyst-free conditions at room temperature in an environmentally friendly ethanol-water mixture, affording novel polycyclic pyrrolidine-fused spirooxindoles in high yields. rsc.orgrsc.org The reaction mechanism is proposed to involve the formation of an enamine intermediate from the pyrrolidine functionality and the isatin (B1672199) carbonyl, followed by a 1,3-dipolar cycloaddition. rsc.org
Another strategy utilizes a five-component reaction to construct spiro-pyrrolidines, which can be significantly accelerated in microdroplets and thin films. rsc.org Mass spectrometry has been instrumental in elucidating the tandem reaction mechanism by capturing key intermediates. rsc.org Furthermore, MCRs have been successfully employed for the diastereoselective synthesis of spiro[carbazole-3,4′-pyrazoles] and spiro[carbazole-3,4′-thiazoles]. nih.gov For instance, a copper sulfate-catalyzed three-component reaction of aromatic aldehydes, ethyl indole-3-acetate, and 4-arylidene-5-methyl-2-phenylpyrazol-3-ones yields spiro[carbazole-3,4′-pyrazoles] with high diastereoselectivity. nih.gov
The versatility of MCRs is further demonstrated in the synthesis of spirooxindole derivatives. researchgate.netnih.gov A one-pot, three-component reaction of isatins, 5-aminopyrazoles, and 6-aminouracils or 2,6-diaminopyrimidin-4-one in water, catalyzed by p-toluenesulfonic acid, provides a quick and efficient route to spiro[indoline-3, 4′-pyrazolo[4′, 3′:5,6]pyrido[2, 3-d]pyrimidines]. researchgate.net
Table 1: Examples of Domino and Multi-Component Reactions for Spiro-Pyrrolidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|---|
| Three-component domino reaction | Isatins, (E)-3-(2-nitrovinyl)-indoles, chiral polycyclic α-amino acids | Catalyst-free, EtOH/H₂O, room temperature | Polycyclic pyrrolidine-fused spirooxindoles | Green, high yields, atom-economical. rsc.orgrsc.org |
| Five-component reaction | - | Microdroplets, thin films | Spiro-pyrrolidines | Accelerated reaction rates. rsc.org |
| Three-component reaction | Aromatic aldehydes, ethyl indole-3-acetate, 4-arylidene-5-methyl-2-phenylpyrazol-3-ones | Copper sulfate, refluxing toluene | Spiro[carbazole-3,4′-pyrazoles] | High diastereoselectivity. nih.gov |
| Three-component reaction | Isatins, 5-aminopyrazoles, 6-aminouracils | p-Toluenesulfonic acid, water | Spiro[indoline-3, 4′-pyrazolo[4′, 3′:5,6]pyrido[2, 3-d]pyrimidines] | Mild conditions, high yields. researchgate.net |
Novel Functionalization and Derivatization Strategies for the Acetic Acid Moiety
The acetic acid moiety of (S)-pyrrolidine-3-acetic acid offers a versatile handle for further functionalization and derivatization, enabling the synthesis of a diverse range of conjugates with potential therapeutic applications.
Esterification and amidation are fundamental transformations for modifying the carboxylic acid group. These reactions allow for the coupling of the pyrrolidine scaffold to various molecules, including other amino acids, peptides, and drug molecules. For instance, the condensation of a carboxylic acid with (S)-prolinol, a derivative of proline, is a key step in the synthesis of certain therapeutic agents. nih.gov The reactivity of activated esters of indole-3-acetic acid in aminolysis reactions with amines like pyrrolidine has been studied, demonstrating the feasibility of forming amide bonds under various conditions. mst.edu
Direct C-H activation has emerged as a powerful strategy for the introduction of new substituents onto the pyrrolidine ring, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation of pyrrolidine derivatives has been achieved with high regio- and stereoselectivity. acs.org By employing a directing group at the C(3) position, arylation can be selectively directed to the C(4) position. acs.org This methodology has been successfully applied to the formal synthesis of biologically active compounds. acs.org
Computational studies have provided valuable insights into the mechanism of carboxylate-assisted C-H activation at transition metal centers. scispace.com These studies help in understanding the factors that control the reactivity and selectivity of these transformations. Furthermore, versatile palladium(II)-catalyzed C-H activation/aryl-aryl coupling reactions of phenylacetic acids have been developed using aryltrifluoroborates as coupling partners, expanding the scope of accessible analogs. nih.gov
Table 2: Functionalization and Derivatization Strategies
| Reaction Type | Substrate | Reagents/Catalyst | Product | Key Features |
|---|---|---|---|---|
| Amidation | Activated esters of indole-3-acetic acid | Pyrrolidine | Indole-3-acetamide derivatives | Formation of amide conjugates. mst.edu |
| C-H Arylation | N-Boc-pyrrolidine-3-carboxamide | Aryl iodide, Pd(OAc)₂, AgOAc | C(4)-arylated pyrrolidine | High regio- and stereoselectivity. acs.org |
| C-H Arylation | Phenylacetic acids | Aryltrifluoroborates, Pd(II) catalyst | Ortho-arylated phenylacetic acids | Broad substrate scope. nih.gov |
Green Chemistry Principles in (S)-Pyrrolidine-3-acetic acid hcl Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance sustainability.
A significant advancement in green synthesis is the development of catalyst-free reactions. The aforementioned three-component domino reaction for the synthesis of polycyclic pyrrolidine-fused spirooxindoles is a prime example of a catalyst-free protocol. rsc.orgrsc.org Mechanochemical methods, such as ball-milling, also offer a solvent-free and often catalyst-free approach to organic synthesis, leading to high yields and simple work-up procedures. nih.govresearchgate.net
Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions is a cornerstone of green chemistry. The synthesis of spiro[indoline-3, 4′-pyrazolo[4′, 3′:5,6]pyrido[2, 3-d]pyrimidines] in water is a notable example of a green MCR. researchgate.net Additionally, solvent-free syntheses of various heterocyclic compounds, including those containing the pyrrolidine motif, have been reported, often with the aid of ionic liquids as recyclable catalysts. nih.govresearchgate.netresearchgate.net For instance, pyrrolidinium (B1226570) acetate (B1210297) has been shown to be an efficient catalyst for the synthesis of 2-aryl benzimidazoles and benzothiazoles under solvent-free conditions. researchgate.net
Table 3: Green Chemistry Approaches in Pyrrolidine Synthesis
| Green Chemistry Principle | Reaction Example | Conditions | Key Advantages |
|---|---|---|---|
| Catalyst-Free | Three-component synthesis of polycyclic pyrrolidine-fused spirooxindoles | EtOH/H₂O, room temperature | Avoids toxic catalysts, simple purification. rsc.orgrsc.org |
| Solvent-Free | Mechanochemical synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | Ball-milling | Environmentally friendly, high yields, simple workup. nih.govresearchgate.net |
| Aqueous Medium | Three-component synthesis of spiro[indoline-3, 4′-pyrazolo[4′, 3′:5,6]pyrido[2, 3-d]pyrimidines] | Water, p-toluenesulfonic acid | Use of a green solvent, mild conditions. researchgate.net |
| Solvent-Free with Recyclable Catalyst | Synthesis of 2-aryl benzimidazoles and benzothiazoles | Pyrrolidinium acetate | Avoids volatile organic solvents, catalyst can be reused. researchgate.net |
Chemoenzymatic and Photoenzymatic Approaches for Enhanced Enantioselectivity
The synthesis of enantiomerically pure pyrrolidine derivatives is a significant challenge in medicinal chemistry. Chemoenzymatic and the more recent photoenzymatic strategies have emerged as powerful methodologies to achieve high levels of stereocontrol, often under mild reaction conditions. These approaches combine the selectivity of biocatalysts with the versatility of chemical reactions.
Chemoenzymatic methods frequently employ enzymes for kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates. Lipases are particularly common for the resolution of racemic alcohols or esters. For instance, in the synthesis of chiral 3-hydroxypyrrolidin-2-ones, a related lactam core, immobilized lipase (B570770) from Pseudomonas cepacia has been used to achieve high enantiomeric excess (ee). doi.org One such process involved the lipase-mediated alcoholysis of 3-acetoxy-1-methyl-2-pyrrolidinone, reaching approximately 47% conversion in 24 hours. doi.org Another example is the kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol using lipase Chirazyme L-2, C-2, which provided the (S)-alcohol with >99% ee at 58% conversion, demonstrating the enzyme's efficacy in separating enantiomers. mdpi.com
More advanced strategies merge photochemistry with enzymatic catalysis in one-pot procedures. These photoenzymatic reactions can create chiral centers with high precision. A notable example is the synthesis of chiral N-Boc-protected 3-aminopyrrolidines from the unfunctionalized pyrrolidine ring. nih.gov This process involves a photochemical oxyfunctionalization to generate an intermediate ketone, which is then stereoselectively reduced or aminated in situ by an enzyme. nih.gov The use of specific keto reductases (KREDs) or amine transaminases (ATAs) allows for the selective production of either the (R) or (S) enantiomer with high conversions and excellent enantioselectivity. nih.gov
Table 1: Photoenzymatic Synthesis of Chiral Pyrrolidines
| Enzyme | Product | Selectivity | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| ATA-117 | N-Boc-3-aminopyrrolidine | S-selective | Up to 90% | >99% | nih.gov |
| 3HMU | N-Boc-3-aminopyrrolidine | R-selective | Up to 90% | >99% | nih.gov |
| LsKRED | N-Boc-3-hydroxypyrrolidine | S-selective | Up to 90% | >99% | nih.gov |
| Codexis KRED-NADH-101 | N-Boc-3-hydroxypyrrolidine | R-selective | Up to 90% | >99% | nih.gov |
This integration of photocatalysis for C-H functionalization and biocatalysis for stereoselective transformation represents a sustainable and efficient route to valuable chiral building blocks like those needed for (S)-pyrrolidine-3-acetic acid analogs. nih.govrsc.org
Scale-Up Considerations and Process Chemistry Development
The transition from a laboratory-scale synthesis to a large-scale industrial process for compounds like this compound requires careful consideration of several factors, including cost of starting materials, reaction efficiency, safety, and purification methods. Process chemistry development aims to create a robust, reproducible, and economically viable manufacturing route.
A common strategy for producing chiral pyrrolidines involves starting from readily available, inexpensive chiral pool materials such as amino acids. For example, a documented synthesis for the related compound (S)-3-aminopyrrolidine dihydrochloride (B599025) begins with trans-4-hydroxy-L-proline. google.com This multi-step process is a good illustration of a potential scale-up route that could be adapted for (S)-pyrrolidine-3-acetic acid. The sequence involves several key transformations: decarboxylation, protection of the nitrogen atom (e.g., with a Boc group), activation of the hydroxyl group (e.g., as a sulfonate ester), nucleophilic substitution with an azide (B81097) to invert the stereocenter (an SN2 reaction), and finally, reduction of the azide and deprotection to yield the target amine. google.com
Table 2: Illustrative Multi-Step Synthesis for a Chiral Pyrrolidine Precursor
| Step | Transformation | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Decarboxylation | Solvent, Catalyst | Removes carboxyl group from starting material. | google.com |
| 2 | N-Protection & Hydroxyl Activation | (Boc)2O, Methanesulfonyl chloride, Organic base (e.g., Triethylamine) | Protects the amine for subsequent reactions and prepares the hydroxyl for substitution. | google.com |
| 3 | Azidation (Stereoinversion) | Sodium azide (NaN3) | Introduces a nitrogen precursor with inversion of stereochemistry via an SN2 reaction. | google.com |
| 4 | Reduction & Deprotection | Triphenylphosphine, Concentrated HCl | Reduces the azide to an amine and removes the Boc protecting group to give the final product. | google.com |
Each step in such a sequence must be optimized for scale-up. This includes selecting cost-effective solvents and reagents, minimizing the number of operations, and developing efficient purification methods to remove byproducts and ensure high purity of the final active pharmaceutical ingredient (API) precursor. For instance, the choice of an organic base like triethylamine (B128534) and a solvent like dichloromethane (B109758) in the protection/activation step is a typical process chemistry decision based on reactivity, cost, and ease of removal. google.com Furthermore, scaling chemoenzymatic processes, such as a lipase-catalyzed resolution, has been demonstrated on a multi-gram scale (e.g., 10 g), indicating the feasibility of these methods for producing significant quantities of chiral intermediates. mdpi.com The development of such scalable and efficient synthetic routes is critical for the commercial viability of pharmaceuticals derived from this compound.
Chemical Reactivity and Mechanistic Investigations of S Pyrrolidine 3 Acetic Acid Hcl
Elucidation of Reaction Mechanisms at the Pyrrolidine (B122466) Nitrogen
The nitrogen atom of the pyrrolidine ring is a key site for various chemical transformations. Its nucleophilic character, though tempered by protonation in the hydrochloride salt form, can be readily expressed under appropriate reaction conditions.
Nucleophilic Substitution Reactions and Alkylation Pathways
The pyrrolidine nitrogen in (S)-Pyrrolidine-3-acetic acid acts as a potent nucleophile, readily participating in nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of a wide range of substituents onto the nitrogen atom. A common and well-documented transformation is N-alkylation, which can be achieved using various alkylating agents such as alkyl halides. chemicalbook.com The reaction generally proceeds via an SN2 mechanism, where the nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
The efficiency of these alkylation reactions can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base to deprotonate the pyrrolidinium (B1226570) hydrochloride. The use of a base is often necessary to liberate the free secondary amine, thereby enhancing its nucleophilicity. Catalytic systems, including those based on ruthenium and iron, have also been developed to facilitate the N-alkylation of α-amino acids, providing a sustainable route to various pyrrolidine derivatives. researchgate.net
Formation of Quaternary Ammonium (B1175870) Salts
Further alkylation of the N-alkylated pyrrolidine derivatives leads to the formation of quaternary ammonium salts. chemicalbook.comwikipedia.org These compounds are characterized by a permanently positively charged nitrogen atom, independent of the solution's pH. The synthesis of these salts is typically achieved by reacting the tertiary amine with an alkyl halide, a process often referred to as quaternization or the Menshutkin reaction. wikipedia.org
The formation of quaternary ammonium salts from (S)-Pyrrolidine-3-acetic acid derivatives introduces a cationic center into the molecule, which can have significant implications for its biological activity and physical properties. nih.gov These salts have found applications as phase transfer catalysts and are present in various biologically active compounds. wikipedia.org
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group in (S)-Pyrrolidine-3-acetic acid is another key reactive center, capable of undergoing a variety of transformations typical of this functional group.
Acid-Base Equilibrium and Salt Formation (HCl)
As a carboxylic acid, (S)-Pyrrolidine-3-acetic acid can donate a proton, establishing an acid-base equilibrium in solution. uml.edulibretexts.org The acidity of the carboxylic acid is characterized by its pKa value. libretexts.org In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate salt.
Condensation and Derivatization Reactions
The carboxylic acid functionality of (S)-Pyrrolidine-3-acetic acid is a versatile handle for a wide array of condensation and derivatization reactions. nih.gov A fundamental reaction is the formation of amides, which can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. This reaction is central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amine of another. sigmaaldrich.com
Furthermore, the carboxylic acid can be converted into other functional groups such as esters, acid chlorides, and acid anhydrides. libretexts.org For instance, reaction with an alcohol under acidic conditions yields the corresponding ester. Treatment with thionyl chloride can convert the carboxylic acid into a more reactive acid chloride, which can then be used in a variety of subsequent reactions. libretexts.org These derivatization reactions are essential for creating analogues and prodrugs with modified properties.
Stereochemical Control and Diastereoselectivity in Reactions
The inherent chirality of (S)-Pyrrolidine-3-acetic acid, with a stereocenter at the 3-position of the pyrrolidine ring, plays a pivotal role in directing the stereochemical outcome of its reactions. sigmaaldrich.commsesupplies.com This stereochemical influence is critical in the synthesis of enantiomerically pure compounds, particularly in the context of pharmaceuticals where stereoisomers can exhibit vastly different biological activities.
The rigid, cyclic structure of the pyrrolidine ring often imparts a high degree of stereochemical control in reactions involving either the nitrogen or the carboxylic acid functionality. For example, in reactions that introduce a new stereocenter, the existing (S)-configuration at the 3-position can lead to a preference for the formation of one diastereomer over the other. This diastereoselectivity is a key consideration in the design of synthetic routes utilizing this chiral building block. nih.gov
The stereochemistry of pyrrolidine derivatives has been shown to significantly affect their biological activity. For instance, the configuration of substituents on the pyrrolidine ring can influence the binding affinity of the molecule to its biological target. nih.gov Therefore, maintaining and controlling the stereochemistry throughout a synthetic sequence is of paramount importance.
Interactive Data Table: Reactions of (S)-Pyrrolidine-3-acetic acid hcl
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-(S)-pyrrolidine-3-acetic acid |
| Quaternization | Alkyl halide | N,N-Dialkyl-(S)-pyrrolidinium-3-acetic acid halide |
| Amide Formation | Amine, Coupling Agent | (S)-Pyrrolidine-3-acetamide derivative |
| Esterification | Alcohol, Acid Catalyst | (S)-Pyrrolidine-3-acetic acid ester |
| Acid Chloride Formation | Thionyl Chloride | (S)-Pyrrolidine-3-acetyl chloride |
Influence of the (S)-Configuration on Subsequent Transformations
The absolute configuration of the pyrrolidine core plays a pivotal role in directing the stereochemical outcome of reactions. In the context of organocatalysis, the (S)-configuration of a pyrrolidine-based catalyst can be the dominant factor in determining the asymmetric induction of a reaction. For instance, in asymmetric aldol (B89426) reactions, the (S)-configuration of the prolyl unit in a catalyst has been shown to be crucial for enantioswitching and achieving high enantioselectivity. mdpi.com The stereocenter can create a specific chiral environment that favors the approach of reactants from a particular face.
The steric and electronic nature of substituents on the pyrrolidine ring, dictated by the (S)-configuration, can shield specific faces of reactive intermediates. For example, a bulky group can effectively shield one face of an enamine intermediate, forcing the electrophile to attack from the less hindered face. mdpi.com This steric control is a fundamental principle in asymmetric synthesis. Furthermore, the spatial arrangement of functional groups, such as the carboxylic acid and the secondary amine in (S)-Pyrrolidine-3-acetic acid, allows for specific intramolecular and intermolecular interactions, like hydrogen bonding, which can stabilize transition states and enhance stereoselectivity. mdpi.com
In palladium-catalyzed C(sp3)–H arylation reactions, the initial configuration of the pyrrolidine ring can determine the diastereoselectivity of the product. Studies on related pyrrolidine-3-carboxamides have shown that the reaction proceeds with a strong energetic preference for a cis-based pathway, ultimately yielding a single cis-diastereomer. acs.org This stereochemical fidelity highlights how the initial (S)-configuration can be transferred to new stereocenters formed during a reaction.
The configuration of the pyrrolidine ring, in conjunction with other substituents, also has a significant influence on biological activity in related iminosugars, where it is often a key component of the pharmacophore responsible for mimicking the transition-state of enzymatic reactions. nih.gov
Diastereomeric Transition State Analysis
Understanding the diastereoselectivity of reactions involving chiral pyrrolidine derivatives requires a detailed analysis of the competing transition states. The energy difference between these diastereomeric transition states dictates the stereochemical outcome of the reaction.
In Lewis acid-catalyzed multicomponent reactions to form substituted pyrrolidines, high diastereoselectivity is often achieved. This can be rationalized by considering the formation of a key intermediate, such as an oxocarbenium ion, which adopts a conformation that minimizes non-bonding interactions in the transition state. The subsequent nucleophilic attack then proceeds through the lowest energy pathway, leading to a single diastereomer. nih.gov For example, the reaction of phenyl dihydrofuran with an N-tosyl imino ester in the presence of TiCl₄ smoothly converts to a pyrrolidine derivative as a single diastereomer. nih.gov
Table 1: Diastereoselectivity in Pyrrolidine Synthesis
| Reactants | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Phenyl dihydrofuran + N-tosyl imino ester + Allyltrimethylsilane | TiCl₄ | 2,3,5-trisubstituted pyrrolidine | Single diastereomer | nih.gov |
| Phenyltetrahydrofuran | TiCl₄ | Pyrrolidine derivative | Single diastereomer | nih.gov |
| (R)-N-(tert-Butoxycarbonyl)-2-phenyl-2,3-dihydro-1H-pyrrole + Silyllithium reagent | - | Silyl-substituted pyrrolidine | >99:1 | nih.gov |
| Pyrrolidine 3-carboxamide + 4-iodoanisole | Pd(OAc)₂ | 4-arylated pyrrolidine | Single cis-diastereomer | acs.org |
Proposed open transition state models can also explain the observed high diastereoselectivity in reactions such as the addition of silyllithium reagents to chiral imines derived from pyrrolidine precursors. nih.gov In iridium-catalyzed reductive cycloadditions, it has been found that highly asynchronous transition states are energetically favored, where orbital and electrostatic interactions play a decisive role in controlling the selectivity. acs.org The steric demand of substituents on the pyrrolidine nitrogen can also significantly improve diastereocontrol. acs.org
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful tools for elucidating the complex reaction pathways and transition states that are often difficult to characterize experimentally. Methods such as Density Functional Theory (DFT) and molecular dynamics simulations offer atomic-level insights into the reactivity of molecules like (S)-Pyrrolidine-3-acetic acid.
Quantum Chemical Calculations of Transition States
Quantum chemical calculations, particularly DFT, are widely used to model chemical reactions, calculate their thermodynamics, and identify transition state structures. youtube.comyoutube.com By calculating the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.
For reactions involving pyrrolidine derivatives, quantum chemical calculations can be employed to:
Determine Transition State Geometries: Calculations can predict the three-dimensional structure of transition states, revealing crucial details about bond formation and breaking. For instance, in the palladium-catalyzed arylation of pyrrolidines, calculations can elucidate the structure of the three-membered transition states (TS-OA) involved in the oxidative addition step. acs.org
Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict reaction rates and compare the feasibility of different reaction pathways. This allows for the rationalization of observed stereoselectivities by comparing the activation energies of diastereomeric transition states.
Analyze Electronic Effects: The electronic structure of the transition state can be analyzed to understand the role of orbital interactions and charge distribution in stabilizing a particular pathway. acs.orgacs.org An energy decomposition analysis (EDA) can break down the interaction energy within the transition state into physically meaningful terms like electrostatic and orbital interactions. acs.org
Table 2: Application of Quantum Chemical Calculations to Pyrrolidine Reactions
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Palladium-Catalyzed C(sp³)–H Arylation | DFT | Identification of cis- and trans-palladacycle intermediates and oxidative addition transition states (TS-OA). The cis-pathway is energetically preferred. | acs.org |
| Iridium-Catalyzed Reductive Cycloaddition | DFT / EDA | Highly asynchronous transition states are energetically preferred. Orbital and electrostatic interactions are decisive for selectivity. | acs.org |
| Inhibition of Corrosion | DFT | Analysis of molecular structure, proton affinity, and Fukui functions to understand reactivity and interaction mechanisms of pyridine (B92270) and azole derivatives. | acs.org |
Molecular Dynamics Simulations of Reaction Progress
In the context of (S)-Pyrrolidine-3-acetic acid and its derivatives, MD simulations can be applied to:
Explore Conformational Landscapes: MD can reveal the preferred conformations of the pyrrolidine ring and its substituents in solution, which is crucial for understanding its reactivity.
Simulate Reaction Dynamics: Reactive MD simulations, using reactive force fields (ReaxFF), can model chemical bond formation and breaking during a reaction. This has been used to study the degradation mechanisms of complex molecules, where simulations can show the step-by-step process of bond cleavage and formation upon interaction with reactive species. mdpi.com
Study Intermolecular Interactions: MD simulations are particularly useful for studying the interaction of a molecule with its environment, such as a solvent or a biological receptor. For example, simulations can show how a molecule like a pyrrolidine derivative associates with and inserts into a model cell membrane, revealing the key interactions that drive the process. nih.govnih.gov These simulations can quantify interactions like hydrogen bonding between the molecule and its surroundings over time. nih.gov
By combining quantum chemical calculations of static transition states with the dynamic picture provided by MD simulations, a comprehensive understanding of the chemical reactivity and mechanistic pathways of (S)-Pyrrolidine-3-acetic acid can be achieved.
Advanced Analytical Methodologies for S Pyrrolidine 3 Acetic Acid Hcl Research
Chromatographic Method Development for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of (S)-Pyrrolidine-3-acetic acid HCl. The optimization of HPLC methods is a critical step to achieve reliable and reproducible results, focusing on parameters that affect the separation and quantification of the target analyte and any related substances. ajol.inforesearchgate.net
Method development often begins with the selection of an appropriate column and mobile phase. For a polar compound like this compound, reversed-phase (RP) columns, such as C18, are commonly employed. researchgate.netnih.gov The optimization process involves systematically adjusting various chromatographic parameters to achieve the desired separation with good peak shape and resolution in the shortest possible time. nih.gov
Key parameters for optimization include the mobile phase composition (the ratio of aqueous to organic solvent), the pH of the aqueous buffer, the type and concentration of buffer additives (e.g., formic acid, acetic acid), column temperature, and mobile phase flow rate. ajol.infosigmaaldrich.com A scouting gradient, typically running from a low to a high percentage of organic solvent, is often used initially to determine the approximate elution conditions before refining the method to either an isocratic or a more optimized gradient elution. sigmaaldrich.com Design of Experiment (DoE) approaches, such as the Box-Behnken design, can be utilized for a more systematic and efficient optimization of multiple variables simultaneously. researchgate.net
Table 1: Key Parameters in HPLC Method Optimization
| Parameter | Objective | Typical Conditions & Considerations |
|---|---|---|
| Column | Achieve good retention and selectivity. | Reversed-phase (e.g., C18, C8) columns are common. Particle size (e.g., 5 µm, 3 µm) and column dimensions (e.g., 150 x 4.6 mm) affect efficiency and backpressure. researchgate.netnih.gov |
| Mobile Phase | Control retention and selectivity. | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, water with acid) and an organic modifier (e.g., acetonitrile (B52724), methanol). nih.govsigmaaldrich.com |
| pH | Influence the ionization state of the analyte and impurities, affecting retention. | Adjusted with acids (e.g., phosphoric acid, acetic acid) or bases to optimize peak shape and separation. researchgate.netnih.gov |
| Flow Rate | Affects analysis time, resolution, and column pressure. | Typically in the range of 0.5-1.5 mL/min for analytical columns. nih.govsigmaaldrich.com |
| Temperature | Influences viscosity of the mobile phase and selectivity. | Controlled column temperature (e.g., 40°C) ensures reproducible retention times. nih.gov |
| Detection | Quantify the analyte. | UV detection is common; wavelength is selected based on the analyte's maximum absorbance (e.g., 210 nm, 240 nm). google.comresearchgate.net |
Chiral HPLC for Enantioseparation
The separation of enantiomers is a critical analytical challenge, and for this compound, it is essential to quantify the desired (S)-enantiomer and control the level of its (R)-enantiomer counterpart. Chiral HPLC is the most effective technique for this purpose. youtube.com There are two primary strategies for chiral separation by HPLC: indirect and direct methods. nih.gov
The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. youtube.comjuniperpublishers.com These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column. juniperpublishers.com
The direct method, which is more widely used, employs a Chiral Stationary Phase (CSP). youtube.comnih.gov CSPs create a chiral environment where enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times. researchgate.net For chiral carboxylic acids, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based, like Astec CHIROBIOTIC T) have proven to be effective. researchgate.net The choice of mobile phase, often a polar organic solvent or a normal-phase alkane/alcohol mixture, is crucial for achieving separation on a CSP. sigmaaldrich.com
Table 2: Approaches for Chiral HPLC Separation
| Approach | Principle | Stationary Phase | Mobile Phase | Key Feature |
|---|---|---|---|---|
| Indirect Method | Enantiomers are converted into diastereomers via a chiral derivatizing agent. juniperpublishers.com | Standard achiral (e.g., C18). juniperpublishers.com | Typically reversed-phase. | Requires a derivatization step before HPLC analysis. |
| Direct Method | Enantiomers are separated directly on a chiral column. nih.gov | Chiral Stationary Phase (CSP), e.g., polysaccharide or macrocyclic glycopeptide-based. researchgate.net | Normal-phase, polar organic, or reversed-phase, depending on the CSP. sigmaaldrich.com | Direct injection of the sample without derivatization. |
RP-HPLC for Purity and Related Substances
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for determining the purity of active pharmaceutical ingredients (APIs) and quantifying related substances. tentamus-pharma.co.uk Related substances include impurities from the manufacturing process (starting materials, intermediates, by-products) or degradation products that may form during storage. mtc-usa.com
A validated RP-HPLC method provides the necessary specificity and sensitivity to separate the main compound from all potential impurities. researchgate.net Method development focuses on optimizing conditions to achieve baseline separation for all known and potential unknown impurities. nih.gov These methods are typically gradient-based to ensure that impurities with a wide range of polarities are eluted and detected. researchgate.net
According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), analytical methods for purity must be validated to demonstrate their suitability. researchgate.netresearchgate.net Validation includes assessing parameters like specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For this compound, a typical method would use a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govsigmaaldrich.com
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique, but its application is generally limited to compounds that are volatile and thermally stable. tentamus-pharma.co.uk this compound, being a salt of a carboxylic acid and an amino acid derivative, is non-volatile. Therefore, its analysis by GC requires a chemical derivatization step to convert it into a more volatile and thermally stable analogue. nih.gov
The derivatization process typically targets the polar functional groups—the carboxylic acid and the secondary amine. A common two-step procedure involves:
Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or ethyl ester).
Acylation: The amine group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.govscispace.com
This process yields a derivative that can be readily analyzed by GC. For example, γ-glutamyl peptides, which are structurally related, have been successfully analyzed by GC-MS after conversion to their pyroglutamate (B8496135) methyl ester pentafluoropropione amide derivatives. nih.gov The choice of derivatizing agent can influence the chromatographic behavior and the fragmentation pattern in mass spectrometry, which is often coupled with GC. scispace.com
Coupled Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Coupling chromatographic separation with mass spectrometry provides a significant enhancement in analytical capability, combining the separation power of chromatography with the high selectivity and sensitivity of mass spectrometric detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. It allows for direct analysis without the need for derivatization. LC-MS/MS (tandem mass spectrometry) methods, often using multiple reaction monitoring (MRM), offer exceptional specificity and sensitivity, making them ideal for bioanalysis in complex matrices like plasma or for the trace-level quantification of impurities. nih.gov The use of high-purity, LC-MS grade mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) is critical to minimize background noise and ion suppression, thereby ensuring reliable quantification. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the derivative, which aids in unequivocal identification. scispace.com Techniques like selected-ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for quantitative analysis. nih.gov GC-MS is a powerful tool for identifying unknown impurities, provided they can be successfully derivatized.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and solid-state conformation. nih.gov For a chiral compound like this compound, single-crystal X-ray diffraction provides an unambiguous assignment of the (S) configuration at the stereocenter. nih.gov
The technique works by irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, which are particularly effective if the structure contains atoms heavier than oxygen. soton.ac.uk The Flack parameter is a key value calculated during structure refinement that indicates whether the correct enantiomer has been modeled. nih.gov
Beyond confirming the absolute stereochemistry, X-ray crystallography also provides detailed information about the molecule's conformation in the solid state. This includes the puckering of the pyrrolidine (B122466) ring (e.g., envelope or twisted conformations), bond lengths, bond angles, and intermolecular interactions like hydrogen bonding within the crystal lattice. nih.gov This conformational information is invaluable for understanding the compound's physical properties and can be used in computational modeling and drug design studies. researchgate.net
Computational Studies and Molecular Modeling of S Pyrrolidine 3 Acetic Acid Hcl
Conformational Analysis and Energy Minimization
The three-dimensional structure of (S)-Pyrrolidine-3-acetic acid hydrochloride is not static. The pyrrolidine (B122466) ring, a five-membered heterocyclic amine, is known for its conformational flexibility. This flexibility is primarily characterized by a phenomenon known as pseudorotation.
Pseudorotational Dynamics of the Pyrrolidine Ring
The pyrrolidine ring undergoes a continuous puckering motion, which can be described by a pseudorotational itinerary. This dynamic process involves the out-of-plane displacement of the ring's carbon and nitrogen atoms, leading to various envelope and twist conformations. The concept of pseudorotation, first introduced for cyclopentane, describes the "indefiniteness" of the conformation where the angle of maximum puckering rotates around the ring. gatech.edu The presence of substituents on the ring, such as the acetic acid group at the 3-position, introduces energy barriers that favor certain conformations over others. gatech.edu
The puckering of the pyrrolidine ring can be influenced by the choice of substituents, which in turn affects the molecule's pharmacological efficacy. nih.gov The ring can adopt specific conformations, often referred to as Cγ-exo and Cγ-endo envelope conformers, depending on the inductive and stereoelectronic factors of the substituents. nih.gov These puckering motions are generally restricted and differ between conformational clusters. acs.org The conformational preferences of the pyrrolidine ring can be investigated using techniques like NMR spectroscopy and molecular modeling. nih.gov
The phase angle of pseudorotation (P) is a key parameter used to describe the exact conformation of the five-membered ring. gatech.edu It helps to locate the specific point on the pseudorotational pathway. gatech.edu Statistical analysis of known structures shows that only narrow ranges of pseudorotational angles are typically preferred. gatech.edu For ribonucleosides, which also contain a five-membered ring, the ring pucker is a major degree of freedom, with "north" and "south" conformations being described by the pseudorotational phase angle. researchgate.net
Influence of Protonation State (HCl salt) on Conformation
The presence of the hydrochloride salt significantly impacts the conformational landscape of (S)-Pyrrolidine-3-acetic acid. The protonation of the pyrrolidine nitrogen introduces a positive charge, which alters the electronic distribution and steric interactions within the molecule. This, in turn, influences the pseudorotational preferences of the pyrrolidine ring.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules like (S)-Pyrrolidine-3-acetic acid hydrochloride. These calculations provide a detailed understanding of the molecule's electronic structure and can predict various spectroscopic properties with a high degree of accuracy. researchgate.netnih.gov
Electronic Structure and Reactivity Descriptors
DFT calculations allow for the determination of key electronic properties that govern the reactivity of (S)-Pyrrolidine-3-acetic acid hydrochloride. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting band gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com
The analysis of these descriptors helps in predicting how the molecule will interact with other chemical species. For instance, regions with high electron density are likely to be sites of electrophilic attack. DFT calculations have been successfully used to predict the reactivity and electron-donating ability of various molecules, including corrosion inhibitors with functional groups that have high electron density. mdpi.com
Table 1: Calculated Electronic Properties of Acetic Acid (Example for DFT validation)
| Property | Calculated Value | Literature Value | Percent Error |
| Bond Length (C-C) | 1.51 Å | 1.52 Å | 0.66% |
| Bond Length (C=O) | 1.22 Å | 1.24 Å | 1.61% |
| Bond Length (C-O) | 1.36 Å | 1.36 Å | 0.00% |
| Bond Length (O-H) | 0.98 Å | 0.97 Å | 1.03% |
| Total Energy | -229.7 Hartree | -229.2 Hartree | 0.22% |
This table is illustrative of the validation process for DFT methods using a well-known molecule like acetic acid. mdpi.com
Spectroscopic Property Prediction (NMR, IR)
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a molecule. DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, is used to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.gov While DFT/GIAO provides a solid framework, the accuracy can be limited and computationally expensive. nih.gov However, it remains a valuable tool for assigning complex NMR spectra. researchgate.netnih.gov
The process typically involves optimizing the molecular geometry and then computing the NMR shielding tensors. researchgate.netnih.gov These are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net Deviations between experimental and theoretical chemical shifts of less than 5 ppm are generally considered acceptable for direct comparison. researchgate.net
Infrared (IR) spectroscopy is another technique where DFT calculations can be highly predictive. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This aids in the assignment of experimental IR bands to specific molecular vibrations, such as stretching and bending modes of different functional groups.
Molecular Docking and Interaction Studies (Theoretical, Preclinical Targets Only)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comresearchgate.net In the context of drug discovery, it is used to predict how a small molecule like (S)-Pyrrolidine-3-acetic acid or its derivatives might interact with a biological target, typically a protein. bohrium.comresearchgate.net These studies are purely theoretical and focus on preclinical targets to understand potential mechanisms of action.
Pyrrolidine-containing compounds are of significant interest in medicinal chemistry as they are components of many natural products and synthetic drugs. mdpi.com The pyrrolidine scaffold is versatile and its conformation can be controlled by substituents, which in turn influences its biological activity. nih.gov
Theoretical docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For example, derivatives of pyrrolidine have been investigated as potential antibacterial agents, and molecular docking has been used to study their interactions with bacterial proteins. bohrium.comresearchgate.netnih.govmdpi.com In some studies, pyrrolidine-2,3-dione (B1313883) scaffolds have been identified as inhibitors of P. aeruginosa PBP3, a key protein in bacterial cell wall synthesis. nih.gov
It is important to note that these docking studies are predictive and serve as a starting point for further experimental validation. They help in prioritizing compounds for synthesis and biological testing.
Prediction of Binding Modes with Mechanistic Protein Targets (e.g., Enzymes, Receptors)
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of (S)-Pyrrolidine-3-acetic acid hcl, docking simulations can be employed to identify potential binding modes within the active sites of various enzymes or receptors. For instance, based on the structural similarity of the pyrrolidine scaffold to known inhibitors, this compound could be docked into the active sites of targets like prolyl oligopeptidase or various ionotropic glutamate (B1630785) receptors. nih.gov
The predicted binding pose would reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, the carboxylic acid moiety of this compound is likely to form hydrogen bonds with polar amino acid residues in the target's active site, while the pyrrolidine ring can engage in van der Waals interactions. nih.gov The stereochemistry of the (S)-enantiomer is crucial in determining the precise fit and orientation within the binding pocket.
Molecular dynamics (MD) simulations can further refine the binding modes predicted by docking. nih.gov By simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment, MD can provide insights into the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. nih.gov
Table 1: Hypothetical Binding Mode Predictions for this compound
| Target Protein Class | Predicted Binding Site | Key Interacting Residues (Hypothetical) | Potential Interactions |
| Ionotropic Glutamate Receptors | Ligand-binding domain | Arginine, Serine, Threonine | Salt bridge with Arginine, Hydrogen bonds with Serine/Threonine |
| Prolyl Oligopeptidase | Catalytic site | Serine, Histidine, Aspartic Acid | Hydrogen bond with catalytic triad (B1167595) residues |
| N-acylethanolamine acid amidase (NAAA) | Active site channel | Cysteine, Asparagine | Covalent interaction with Cysteine, Hydrogen bond with Asparagine |
This table presents a hypothetical scenario based on the known interactions of similar pyrrolidine-containing molecules.
Investigation of Ligand-Target Interactions at a Molecular Level
A detailed investigation of ligand-target interactions at the molecular level is crucial for understanding the basis of a compound's activity and for guiding its optimization. Computational techniques like quantum mechanics/molecular mechanics (QM/MM) can provide a highly accurate description of the electronic structure of the active site and the ligand, allowing for a precise characterization of interaction energies.
Furthermore, analyzing the network of non-covalent interactions, including weaker forces like C-H···π interactions and halogen bonds (if applicable in analogs), can provide a more complete picture of the binding event. These detailed insights are invaluable for understanding the molecular determinants of affinity and selectivity. nih.gov
Structure-Activity/Property Relationship (SAR/SPR) Modeling (Theoretically Derived, Not Clinical)
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are powerful tools for rational drug design.
Correlating Structural Modifications with Theoretical Binding Affinities or Selectivity
By systematically modifying the structure of this compound in silico and calculating the theoretical binding affinity of each analog, a quantitative structure-activity relationship (QSAR) model can be developed. bohrium.com For example, modifications could include altering the length of the acetic acid side chain, substituting the pyrrolidine ring with different functional groups, or exploring different stereoisomers.
The calculated binding affinities, often derived from docking scores or more rigorous free energy calculations, can then be correlated with various molecular descriptors of the analogs, such as their size, shape, lipophilicity, and electronic properties. This can lead to a mathematical model that predicts the activity of new, untested analogs. Such models can highlight which structural features are most important for high-affinity binding and selectivity towards a specific target. nih.gov
Table 2: Theoretical SAR of this compound Analogs
| Structural Modification | Predicted Effect on Binding Affinity (Hypothetical) | Rationale |
| Elongation of the acetic acid chain | Decrease | Potential steric clashes within the binding pocket. |
| Introduction of a hydroxyl group on the pyrrolidine ring | Increase or Decrease | Could form additional hydrogen bonds or introduce unfavorable steric interactions, depending on position and stereochemistry. |
| N-alkylation of the pyrrolidine | Variable | May alter the pKa and steric profile, impacting interactions with the target. |
| Substitution on the pyrrolidine ring | Variable | Depending on the substituent and its position, can modulate lipophilicity, and introduce new interactions. nih.gov |
This table illustrates a theoretical exploration of SAR based on general principles of medicinal chemistry.
Design of Novel Analogs Based on Computational Insights
The ultimate goal of computational modeling in drug discovery is to guide the design of novel compounds with improved properties. The insights gained from binding mode predictions and SAR modeling can be used to rationally design new analogs of this compound. researchgate.net
For example, if computational studies reveal an unoccupied hydrophobic pocket in the target's active site, analogs with lipophilic substituents at the appropriate position on the pyrrolidine ring can be designed to fill this pocket and enhance binding affinity. acs.org Similarly, if a specific hydrogen bond is identified as being crucial for activity, analogs can be designed to strengthen this interaction.
This iterative process of computational design, followed by synthesis and experimental testing, can significantly accelerate the discovery of new and effective therapeutic agents. The use of computational tools allows for the exploration of a vast chemical space in a virtual environment, prioritizing the synthesis of the most promising candidates. frontiersin.org
Preclinical and Mechanistic Biological Interactions of S Pyrrolidine 3 Acetic Acid Hcl and Its Derivatives Strictly Excluding Clinical Human Data
Enzymatic Recognition and Substrate Activity (In Vitro)
The interaction of (S)-Pyrrolidine-3-acetic acid and its derivatives with various enzymes has been a subject of significant research, particularly in the context of enzyme inhibition and modulation.
Derivatives of pyrrolidine (B122466), particularly those with structural similarities to proline, are recognized by enzymes involved in amino acid metabolism. pharmablock.com For instance, certain pyrrolidine-containing compounds can act as inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system. The development of ACE inhibitors was historically informed by the structure of peptides from snake venom, which contain proline residues. pharmablock.com This led to the design of small molecule inhibitors where the pyrrolidine ring mimics the proline moiety, demonstrating that these structures can fit into the active sites of enzymes that process proline-containing substrates. pharmablock.com
Polyhydroxylated pyrrolidines, also known as aza-sugars, are another class of derivatives that interact with carbohydrate-processing enzymes. nih.gov They are designed to mimic the transition state of carbohydrate metabolism and have been investigated as inhibitors of enzymes like α-glucosidase and aldose reductase. nih.gov
Research has demonstrated the inhibitory potential of pyrrolidine derivatives against several enzyme classes.
α-Amylase and α-Glucosidase Inhibitors: Certain N-phenylpyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase. nih.gov These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing metabolic disorders. In one study, compounds 3a and 3f showed significant inhibitory activity against α-amylase and α-glucosidase, respectively. nih.gov Molecular docking studies suggested that these derivatives can bind effectively to the active sites of these enzymes. nih.gov
Penicillin-Binding Protein 3 (PBP3) Inhibitors: Pyrrolidine-2,3-dione (B1313883) derivatives have been identified as novel inhibitors of P. aeruginosa PBP3, an essential enzyme for bacterial cell wall synthesis. mdpi.comnih.gov The inhibition of PBP3's transpeptidase activity leads to bacterial cell death. nih.gov Structure-activity relationship studies revealed that a 3-hydroxyl group and a bulky substituent at the R1 position of the pyrrolidine-2,3-dione scaffold are crucial for inhibitory activity. mdpi.com
Glycine (B1666218) Transporter-1 (GlyT1) Inhibitors: Enantiomerically pure trans-3,4-disubstituted pyrrolidine sulfonamides have been developed as selective and competitive inhibitors of GlyT1. nih.gov GlyT1 plays a role in regulating glycine levels at synaptic junctions. nih.gov
Other Enzyme Systems: Pyrrolidine derivatives have also been investigated as inhibitors of other enzymes, including histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) by spiro[pyrrolidine-3,3′-oxindoles], and casein kinase 1 (CK1) by chiral pyrrolidine-based inhibitors. nih.gov
Table 1: In Vitro Enzymatic Inhibition by Pyrrolidine Derivatives
| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
| N-phenylpyrrolidine-2-carboxamides | α-amylase, α-glucosidase | Compounds 3a and 3f showed significant inhibition. | nih.gov |
| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Inhibition of transpeptidase activity. | mdpi.comnih.gov |
| trans-3,4-disubstituted pyrrolidine sulfonamides | Glycine Transporter-1 (GlyT1) | Selective and competitive inhibition. | nih.gov |
| Spiro[pyrrolidine-3,3′-oxindoles] | HDAC2, PHB2 | Dual inhibitory activity. | nih.gov |
| Chiral pyrrolidine derivatives | Casein kinase 1 (CK1) | Selective inhibition. | nih.gov |
Receptor Binding Profiling (In Vitro/Cellular Models)
The stereochemistry and conformational flexibility of the pyrrolidine ring make it a valuable scaffold for designing ligands that can selectively bind to various receptors.
GABA Transporter 1 (GAT1): Derivatives of (S)-Pyrrolidine-3-acetic acid have been identified as potent inhibitors of the γ-aminobutyric acid transporter 1 (GAT1). amanote.comamanote.comscispace.com Through library screening with MS binding assays, oxime derivatives of pyrrolidine-3-acetic acid were found to be potent murine GAT1 inhibitors. scispace.com One of the most potent compounds, a 2',4'-dichlorobiphenyl substituted oxime, exhibited a low nanomolar binding affinity. scispace.com Other studies have also shown that derivatives of (S)-2-pyrrolidineacetic acid can be highly potent and selective for GAT-1. nih.gov
G-Protein Coupled Receptors (GPCRs): The pyrrolidine scaffold is present in ligands targeting various GPCRs. nih.govnih.govfrontiersin.orgnih.govyoutube.comyoutube.com
Endothelin Receptors: 2,4-diaryl substituted pyrrolidine-3-carboxylic acids have been developed as potent and selective antagonists of the endothelin-A (ETA) receptor. acs.orgnih.gov For instance, A-216546, a derivative with a (E)-2,2-dimethyl-3-pentenyl group, demonstrated subnanomolar affinity for the human ETA receptor with high selectivity over the ETB receptor. acs.orgnih.gov
G-protein coupled receptor 40 (GPR40): A series of GPR40 agonists based on a pyrrolidine scaffold have been synthesized. nih.gov The stereochemistry of the substituents on the pyrrolidine ring was found to be crucial for agonistic activity, with the (R,R) enantiomer showing full agonism at both human and mouse GPR40. nih.gov
CXCR4 Chemokine Receptor: (S)-pyrrolidine derivatives have been reported as antagonists of the CXCR4 chemokine receptor, with some compounds showing excellent binding affinity. nih.gov
Table 2: Receptor Binding Affinity of Pyrrolidine Derivatives
| Derivative | Target Receptor | Binding Affinity (IC50/Ki) | Selectivity | Reference(s) |
| (S)-2-pyrrolidineacetic acid derivative ((S)-4b) | GAT-1 | IC50 = 0.396 µM | - | nih.gov |
| (S)-2-pyrrolidineacetic acid derivative ((S)-4c) | GAT-1 | IC50 = 0.343 µM | - | nih.gov |
| (R)-pyrrolidine-2-acetic acid derivative ((R)-4d) | GAT-3 | IC50 = 3.1 µM | 20:1 (GAT-3:GAT-1) | nih.gov |
| 2',4'-dichlorobiphenyl substituted oxime of pyrrolidine-3-acetic acid | mGAT1 | pKi = 7.87 | - | scispace.com |
| A-147627 (active enantiomer of A-127722) | ETA | Ki = 0.034 nM | 2000-fold vs ETB | acs.orgnih.gov |
| A-216546 (10a) | ETA | Ki = 0.46 nM | >13000-fold vs ETB | acs.orgnih.gov |
| (R,R)-9 | hGPR40 | 0.11 µM | - | nih.gov |
| (S,S)-9 | hGPR40 | 0.49 µM | - | nih.gov |
| 51a | CXCR4 | IC50 = 79 nM | - | nih.gov |
The mechanism by which pyrrolidine derivatives interact with receptors often involves specific stereochemical and conformational requirements.
GPR40 Agonism: For GPR40 agonists, a cis-4-CF3 substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of the acetic acid group at position 2, which is the key pharmacophore for receptor activation. nih.gov The different binding modes of the (R,R) and (S,S) enantiomers explain their varying degrees of agonism. nih.gov
Estrogen Receptor α (ERα) Antagonism: The stereospecific orientation of a methyl group on the pyrrolidine ring can determine the biological activity of benzopyran derivatives at the ERα. A 3-R-methylpyrrolidine substituent promotes a pure ERα antagonist and selective ER degrader (SERD) profile, highlighting the critical role of stereochemistry in dictating the functional outcome of receptor binding. nih.gov
TIR1 Antagonism: Indole-3-carboxylic acid derivatives, which are structurally related to the natural plant hormone auxin (indole-3-acetic acid), have been designed as potential antagonists of the transport inhibitor response 1 (TIR1) protein, a receptor for auxin. frontiersin.orgnih.gov
Cellular Uptake and Transport Mechanisms (In Vitro)
The cellular uptake of pyrrolidine derivatives is influenced by their physicochemical properties and their potential interaction with transport proteins.
P-glycoprotein (P-gp) Efflux: The efflux ratio (ER) is a measure of a compound's susceptibility to efflux transporters like P-glycoprotein. nih.gov For a series of pyrrolidine sulfonamide GlyT1 inhibitors, some derivatives exhibited high ER values, indicating they are potential substrates for P-gp, which could limit their brain penetration. nih.gov However, structural modifications, such as the introduction of specific aniline (B41778) moieties, led to compounds with lower ER values and reduced susceptibility to P-gp efflux. nih.gov
GABA Transporter 1 (GAT1): As inhibitors of GAT1, pyrrolidine-3-acetic acid derivatives must cross the cell membrane to reach their target. The concentrative export of GAT1 from the endoplasmic reticulum requires binding to SEC24D, indicating a complex cellular trafficking process for this transporter. amanote.com The ability of pyrrolidine-based inhibitors to interact with GAT1 implies that they can access the transporter at the cell surface.
Role of Chirality in Transport Efficiency
The stereochemistry of a molecule can play a pivotal role in its interaction with biological systems, including membrane transporters. The inherent chirality of the pyrrolidine scaffold means that its derivatives can exist as different enantiomers or diastereomers, which can be recognized differently by chiral biological macromolecules like transporters and receptors.
A compelling example of the importance of chirality comes from the study of pyrrolidine derivatives as agonists for the G-protein coupled receptor 40 (GPR40). In one study, the (R,R) enantiomer of a pyrrolidine-based GPR40 agonist was found to be a full agonist, while its (S,S) counterpart displayed significantly reduced activity. This demonstrates a clear stereochemical preference at the receptor level, which is a strong indication that transport processes, which also rely on specific molecular recognition, are likely to be similarly influenced by the chirality of pyrrolidine-containing molecules.
Further evidence for the role of chirality in biological activity is seen in studies of other pyrrolidine derivatives. For instance, the puckering of the pyrrolidine ring, which influences its three-dimensional shape, can be controlled by the stereochemistry of substituents on the ring. nih.gov This conformational control directly impacts how the molecule interacts with its biological targets. The differential biological profiles of various stereoisomers of pyrrolidine derivatives in other contexts further support the hypothesis that chirality is a critical determinant of transport efficiency and subsequent biological interactions. nih.gov
Investigation of Biological Pathway Modulation (Non-Human/In Vitro)
(S)-Pyrrolidine-3-acetic acid and its derivatives have been investigated for their ability to modulate various biological pathways in non-human and in vitro settings. These studies have primarily focused on their effects on signal transduction cascades and the regulation of cellular processes.
Effects on Signal Transduction Cascades
Research into the mechanistic underpinnings of the biological effects of pyrrolidine derivatives has revealed their ability to modulate key signal transduction pathways. A significant area of investigation has been their activity as ligands for G-protein coupled receptors (GPCRs), a large family of cell surface receptors that play crucial roles in cellular signaling. semanticscholar.orgnih.govfrontiersin.orgescholarship.org
G-Protein Coupled Receptor 40 (GPR40) Agonism:
Certain pyrrolidine derivatives have been identified as potent agonists of GPR40. nih.gov Activation of GPR40 is known to trigger downstream signaling cascades. In vitro studies have shown that these pyrrolidine-based agonists can stimulate both Gq and Gs signaling pathways.
Gq Signaling: Activation of the Gq pathway leads to the stimulation of phospholipase C, which in turn results in an increase in intracellular calcium levels.
Gs Signaling: Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
The ability of these compounds to activate dual signaling pathways highlights their potential to elicit complex cellular responses.
Modulation of Cellular Processes (e.g., proliferation, differentiation) in Non-Human Cell Lines
The modulation of signal transduction pathways by pyrrolidine derivatives translates into observable effects on cellular processes such as proliferation and differentiation in non-human cell lines.
Antiproliferative Activity:
A number of studies have demonstrated the antiproliferative effects of various pyrrolidine derivatives in different cancer cell lines. nih.govresearchgate.net For example, certain synthetic derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have shown promising antiproliferative activity against human cancer cell lines in vitro. nih.gov In another study, a pyrrolidine-derived compound was found to inhibit the proliferation of DLD-1 human colon cancer cells. researchgate.net The antiproliferative activity of these compounds is often attributed to their interaction with specific molecular targets within the cell, leading to the inhibition of cell growth and division. nih.gov
| Pyrrolidine Derivative Type | Cell Line | Observed Effect | Reference |
| 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Various human cancer cell lines | Antiproliferative activity | nih.gov |
| Synthetic pyrrolidine derivative | DLD-1 (human colon cancer) | Inhibition of proliferation | researchgate.net |
| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (human breast cancer) | Induction of apoptosis | nih.gov |
| Thiophen-containing pyrrolidine derivatives | MCF-7 and HeLa cells | Antiproliferative activity | nih.gov |
Modulation of Cellular Differentiation:
Beyond their effects on proliferation, some pyrrolidine-containing structures have been shown to influence cellular differentiation. For instance, proline and its analogs have been reported to be involved in the regulation of cell motility and the epithelial-mesenchymal transition (EMT), a process closely linked to cell differentiation and development. nih.gov While not directly focused on (S)-Pyrrolidine-3-acetic acid, these findings suggest that the pyrrolidine scaffold can be a key element in molecules that modulate fundamental cellular processes like differentiation.
Applications As a Research Tool and in Preclinical Chemical Biology
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of (S)-Pyrrolidine-3-acetic acid HCl is a key feature that chemists exploit to introduce specific stereochemistry into larger, more complex molecules. This control over the three-dimensional arrangement of atoms is crucial for biological activity.
Natural products often possess intricate, polycyclic structures with multiple stereocenters. The pyrrolidine (B122466) ring is a common motif in many biologically active natural products, including alkaloids. researchgate.netbaranlab.org The synthesis of analogs of these natural products is a common strategy in medicinal chemistry to improve their pharmacological properties, such as potency, selectivity, and metabolic stability.
This compound serves as a valuable starting material or intermediate in the synthesis of such analogs. For instance, the pyrrolidine core can be elaborated to mimic the essential structural features of a natural product, while the acetic acid side chain provides a handle for further chemical modification. This approach allows for the systematic exploration of the structure-activity relationships of a natural product, leading to the identification of analogs with enhanced therapeutic potential. A notable example is the synthesis of pyrrolidine analogues of pochonicine, which have shown potent inhibition of β-N-acetylhexosaminidases. nih.gov
| Natural Product Class | Role of (S)-Pyrrolidine-3-acetic acid Scaffold | Reference |
| Alkaloids | Provides the core pyrrolidine ring structure with defined stereochemistry. | researchgate.net |
| Lignans | Used in the synthesis of tetrahydrofuran (B95107) lignan (B3055560) analogs with potential antimicrobial and anti-inflammatory activities. | unina.it |
| Pochonicine Analogs | Forms the key pyrrolidine ring in the synthesis of inhibitors of β-N-acetylhexosaminidases. | nih.gov |
The pyrrolidine ring of this compound is a versatile platform for the construction of a wide array of novel heterocyclic scaffolds. Through various chemical transformations, the core pyrrolidine structure can be fused or appended to other ring systems, leading to the generation of diverse molecular architectures with potential biological activity.
Methods such as intramolecular cyclization, multi-component reactions, and dearomatization of pyrroles have been employed to create complex polycyclic systems containing the pyrrolidine motif. researchgate.netorganic-chemistry.org For example, the acetic acid side chain can be functionalized and then induced to cyclize with the pyrrolidine nitrogen or another part of the molecule to form bicyclic or spirocyclic systems. This strategy has been instrumental in the discovery of novel classes of compounds with interesting pharmacological profiles. The development of a novel pyrrolidine scaffold led to the discovery of potent and selective human β3 adrenergic receptor agonists. nih.gov
Development of Molecular Probes for Biological Research
Molecular probes are essential tools for studying biological processes in real-time within living systems. The unique structural features of this compound make it an attractive scaffold for the design and synthesis of such probes.
By attaching a fluorescent dye or an isotopic label to the (S)-Pyrrolidine-3-acetic acid scaffold, researchers can create probes to visualize and track the localization and movement of specific biomolecules within cells or tissues. nih.gov The pyrrolidine ring can be designed to bind to a specific biological target, while the acetic acid side chain provides a convenient point of attachment for the reporter group (fluorophore or isotope). This modular design allows for the creation of a variety of probes with different targeting specificities and reporting properties. nih.gov
Affinity-based proteomics is a powerful technique used to identify the protein interaction partners of a small molecule. In this approach, a derivative of the molecule of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a complex biological sample.
This compound can be functionalized to create affinity probes for such studies. For example, the acetic acid group can be modified to incorporate a reactive group that allows for covalent attachment to a solid matrix. The pyrrolidine scaffold can then be elaborated to mimic a known ligand for a particular protein or class of proteins. This approach has been successfully used to identify the targets of bioactive compounds and to elucidate their mechanisms of action. nih.gov
Scaffold for Preclinical Lead Compound Generation
The desirable physicochemical properties and synthetic tractability of the (S)-Pyrrolidine-3-acetic acid scaffold make it an excellent starting point for the generation of preclinical lead compounds. acs.org Medicinal chemists often use a "scaffold-hopping" strategy, where the core structure of a known active compound is replaced with a different scaffold, such as the pyrrolidine ring of this compound, in an effort to discover new chemical entities with improved drug-like properties. acs.orgnih.gov
The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in many approved drugs and is known to interact favorably with a variety of biological targets. mdpi.com By systematically modifying the substituents on the pyrrolidine ring and the acetic acid side chain of this compound, chemists can generate large libraries of diverse compounds for high-throughput screening. This approach has led to the identification of numerous preclinical candidates for a wide range of diseases. For example, a scaffold-hopping strategy on a series of proteasome inhibitors led to a preclinical candidate for the treatment of visceral leishmaniasis. acs.orgnih.gov
| Compound/Drug Class | Therapeutic Area | Role of (S)-Pyrrolidine-3-acetic acid Scaffold | Reference |
| Proteasome Inhibitors | Visceral Leishmaniasis | Core scaffold for lead compound development. | acs.orgnih.gov |
| β3 Adrenergic Receptor Agonists | Metabolic Diseases | Constrained ethanolamine (B43304) moiety for improved selectivity. | nih.gov |
| Avanafil | Erectile Dysfunction | Starting material for the synthesis of the prolinol component. | mdpi.com |
| Daclatasvir | Hepatitis C | Precursor for the synthesis of the bis-pyrrolidine core. | mdpi.com |
Utility in Asymmetric Catalysis
The chiral nature of (S)-pyrrolidine-3-acetic acid and its functional handles (a secondary amine and a carboxylic acid) give it significant potential in the field of asymmetric catalysis, where the goal is to create chiral molecules with high enantiomeric purity.
Chiral pyrrolidine derivatives are widely employed as ligands for transition metals in asymmetric catalysis. mdpi.comnih.gov The nitrogen atom of the pyrrolidine ring and the oxygen atoms of the carboxylate group in (S)-pyrrolidine-3-acetic acid can act as coordination sites for a metal center. This allows the molecule to function as a bidentate ligand, forming a stable five- or six-membered chelate ring with the metal.
When coordinated to a metal, the chiral backbone of the ligand creates a chiral environment around the catalytic center. This chiral pocket influences how substrates approach the metal, directing the reaction to favor the formation of one enantiomer over the other. While its 2-substituted isomer, proline, is extensively used for this purpose, the application of (S)-pyrrolidine-3-acetic acid as a ligand is less documented. However, its structural features make it a plausible candidate for developing novel catalyst systems, particularly for reactions where the specific geometry offered by the 3-substituted pattern might provide unique selectivity.
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, with proline and its derivatives being among the most famous examples. wikipedia.orgnih.gov These catalysts often operate by forming key intermediates, such as enamines or iminium ions, with substrates. nih.gov
While research has heavily focused on proline (pyrrolidine-2-carboxylic acid), studies have shown that pyrrolidine-3-carboxylic acid is also a highly effective organocatalyst with distinct properties. In a detailed study on the enantioselective anti-Mannich-type reaction, (R)-3-pyrrolidinecarboxylic acid was found to be an efficient catalyst for the reaction between ketones and α-imino esters. acs.org The catalyst delivered the product with excellent diastereoselectivity (anti/syn up to >99:1) and enantioselectivity (up to 99% ee). acs.org
Crucially, the study highlighted that the acid group at the 3-position (the β-position relative to the nitrogen) played a vital role in controlling the stereochemical outcome and promoting the anti-selective pathway. acs.org This is a significant finding, as it demonstrates that changing the carboxylate position from C2 (as in proline) to C3 creates a catalyst with a different and highly useful reactivity profile. The (S)-enantiomer of pyrrolidine-3-carboxylic acid would be expected to catalyze the same reaction to produce the opposite enantiomer of the product, making both isomers valuable tools for accessing either chiral outcome.
Table of Catalytic Performance in an anti-Mannich Reaction Data based on the use of (R)-pyrrolidine-3-carboxylic acid as reported in the literature. acs.org
| Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| Acetone | 20 | 95 | >99:1 | 99 |
| Cyclohexanone | 20 | 99 | >99:1 | 99 |
| Cyclopentanone | 20 | 96 | 99:1 | 99 |
| Butan-2-one | 20 | 90 | >99:1 | 99 |
This demonstrates that (S)-pyrrolidine-3-acetic acid, as a close analog, is not just a building block but can act directly as a powerful organocatalyst or serve as a precursor for more complex catalytic systems.
Future Directions and Emerging Research Avenues for S Pyrrolidine 3 Acetic Acid Hcl
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The synthesis of complex chiral molecules like (S)-Pyrrolidine-3-acetic acid hcl is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are increasingly adept at navigating the intricate landscape of organic synthesis, offering novel and efficient pathways that may not be apparent through traditional methods.
Graph Neural Networks (GNNs) represent another powerful approach, treating molecules as graphs where atoms are nodes and bonds are edges. This allows for a more nuanced understanding of molecular structure and reactivity, leading to more accurate predictions of synthetic routes. Furthermore, reinforcement learning models can refine synthetic strategies by learning from both successful and unsuccessful virtual reactions, optimizing for factors like yield, cost, and environmental impact. The application of these AI tools promises to accelerate the discovery of novel and more efficient synthetic routes for this compound and its derivatives, reducing the time and resources required for their preparation.
Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its biological activity. Advanced spectroscopic techniques are providing unprecedented insights into these aspects.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational flexibility of the pyrrolidine (B122466) ring. Variable-temperature NMR experiments can be used to determine the energy barriers for processes like ring puckering and rotation around the C-N amide bond in derivatives, which can influence how the molecule interacts with its biological target. For instance, studies on similar pyrrolidine-containing molecules have shown that the pyrrolidine ring can exist in multiple conformations, such as Cγ-endo and Cγ-exo puckers, with the relative stability of these conformers being influenced by substituents and the solvent environment.
In addition to NMR, advanced chiral separation techniques are essential for the analysis of enantiomerically pure compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) using chiral stationary phases or chiral additives are the gold standard for determining enantiomeric purity. These methods offer high resolution and sensitivity, ensuring the stereochemical integrity of the compound, which is a critical factor for its pharmacological activity. The combination of these separation techniques with mass spectrometry (LC-MS/MS) provides even greater selectivity and is invaluable for analyzing chiral drugs in complex biological matrices.
Exploration of Novel Biological Targets through High-Throughput Screening (Preclinical)
While the primary biological targets of some pyrrolidine derivatives are known, there is significant potential for discovering novel therapeutic applications for this compound and its analogs. High-throughput screening (HTS) is a key preclinical strategy for achieving this. HTS allows for the rapid testing of large libraries of compounds against a wide array of biological targets, including enzymes, receptors, and ion channels.
The process involves miniaturized assays and robotic automation to test millions of compounds in a short period. For a compound like this compound, this could involve screening against panels of kinases, G-protein coupled receptors (GPCRs), or other enzyme families to identify unexpected "hits." For example, a high-throughput screening campaign on SIK2 (salt-inducible kinase 2) led to the discovery of a new chemotype of SIK inhibitors based on a pyrido[3,4-b]pyrazine (B183377) scaffold.
Furthermore, AI is beginning to play a role in predicting potential biological targets for small molecules. By analyzing the chemical structure of a compound, machine learning models can forecast its likely interactions with various proteins, helping to prioritize which targets to investigate experimentally. This in silico approach, combined with traditional HTS, can significantly accelerate the identification of new therapeutic opportunities for this compound.
Development of Sustainable and Economically Viable Industrial Syntheses
As the potential applications of this compound expand, the development of sustainable and economically viable industrial-scale syntheses becomes paramount. Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve cost-effectiveness.
One promising approach is the use of biocatalysis. Engineered enzymes can carry out specific chemical transformations with high stereoselectivity under mild conditions, reducing the need for harsh reagents and protecting groups. For example, new-to-nature enzyme-catalyzed intramolecular C(sp3)–H amination has been demonstrated for the synthesis of chiral pyrrolidines. Another avenue is the development of continuous flow manufacturing processes. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. A continuous flow protocol has been successfully used for the rapid and scalable synthesis of a library of α-chiral pyrrolidines.
The choice of starting materials is also a critical factor in the economic viability of a synthesis. Utilizing inexpensive and readily available precursors, such as certain amino acids, can significantly lower production costs. For instance, methods for the synthesis of chiral pyrrolidines from acyclic precursors are being explored to provide more direct and cost-effective routes.
Expanding the Chemical Diversity of Derivatives for Mechanistic Studies
To fully understand the structure-activity relationships (SAR) of this compound and to fine-tune its biological activity, it is essential to synthesize and study a diverse range of its derivatives. By systematically modifying different parts of the molecule, researchers can probe how these changes affect its interaction with biological targets.
For example, the pyrrolidine ring itself can be substituted at various positions to explore the impact on binding affinity and selectivity. The acetic acid side chain can also be modified, for instance, by creating amides, esters, or by altering the length of the linker to the pyrrolidine ring.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-Pyrrolidine-3-acetic acid HCl with high enantiomeric purity?
- Methodology : Use chiral starting materials such as (S)-pyrrolidine derivatives combined with Boc (tert-butoxycarbonyl) protection strategies to preserve stereochemistry during synthesis. For example, (S)-(1-Boc-Pyrrolidin-3-yl)-acetic acid intermediates can be deprotected under acidic conditions to yield the final hydrochloride salt . Chiral HPLC or capillary electrophoresis should validate enantiopurity (>98%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and molecular structure via - and -NMR, focusing on characteristic peaks for the pyrrolidine ring and acetic acid moiety.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at 210–220 nm .
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS (expected [M+H] for CHClNO: 178.06) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid eye/skin contact (H319/H335 warnings apply) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption and degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacological activity of this compound on γ-aminobutyric acid (GABA) transporters?
- Methodology :
- Radioligand Binding Assays : Use -labeled GABA in competitive binding studies with cell membranes expressing GABA transporter 1 (GAT1). Measure IC values to assess affinity .
- Functional Uptake Assays : Quantify -GABA uptake inhibition in transfected HEK293 cells, comparing results to known inhibitors like SK&F 100561-A .
Q. What strategies resolve contradictions in reported activity data for this compound derivatives?
- Methodology :
- Purity Reassessment : Verify compound integrity via HPLC and LC-MS to rule out degradation or stereochemical impurities .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line consistency) to isolate variables .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., Boc-protected analogs) to identify critical functional groups .
Q. How can computational modeling optimize the design of this compound analogs for enhanced target selectivity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to GAT1 or related targets (PDB ID: 4M48). Focus on interactions between the acetic acid moiety and transporter active sites .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., methyl groups on the pyrrolidine ring) .
Safety and Compliance
Q. What are the first-aid protocols for accidental exposure to this compound?
- Methodology :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists (P304+P340) .
- Eye Contact : Rinse with water for 15 minutes, remove contact lenses, and consult an ophthalmologist (P305+P351+P338) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
